2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring and a substituted phenyl group.
Preparation Methods
The synthesis of 2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and the substituted phenyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
- 2-[(5Z)-5-[(4-ethoxy-2-methylphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- 2-[(5Z)-5-[(4-ethoxy-3-fluorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- 2-[(5Z)-5-[(4-ethoxy-3-hydroxyphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties.
Properties
Molecular Formula |
C15H15NO6S |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C15H15NO6S/c1-3-22-10-5-4-9(6-11(10)21-2)7-12-14(19)16(8-13(17)18)15(20)23-12/h4-7H,3,8H2,1-2H3,(H,17,18)/b12-7- |
InChI Key |
SUNOIMRGPBGQSN-GHXNOFRVSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)OC |
Origin of Product |
United States |
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